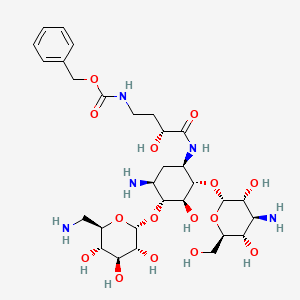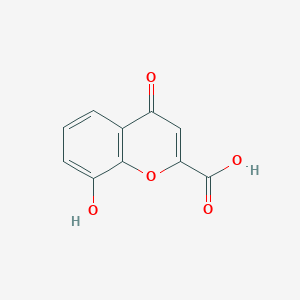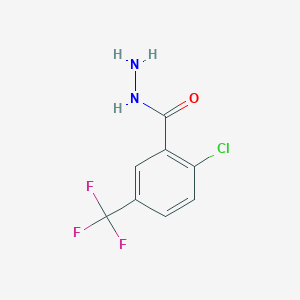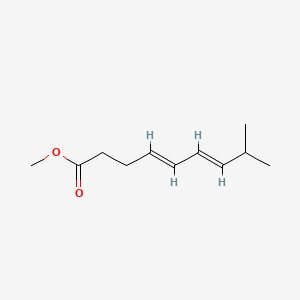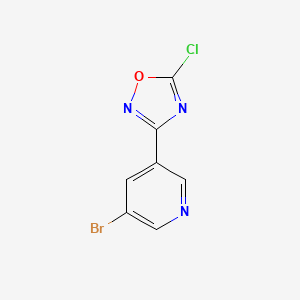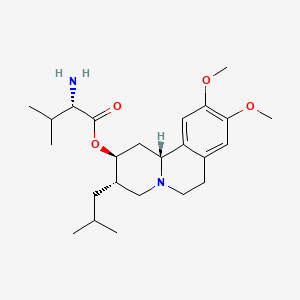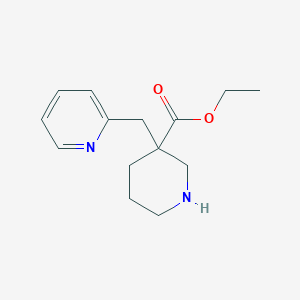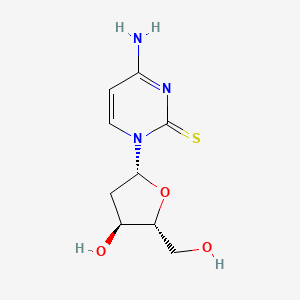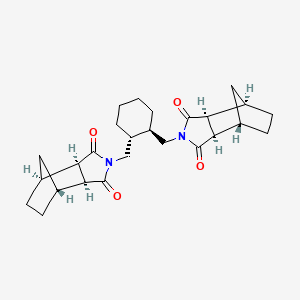![molecular formula C45H58N7NaO13S4 B13859305 2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt](/img/structure/B13859305.png)
2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt is a complex trifunctional cross-linker used in various biochemical applications. This compound is known for its amine-reactive properties, making it valuable in the field of proteomics and molecular biology .
Preparation Methods
The synthesis of 2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt involves multiple stepsThe final step involves the coupling of the sulfosuccinimidylcarboxyethyl disulfide to the lysine derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The amine-reactive sulfosuccinimidyl group can react with primary amines to form stable amide bonds.
Reduction Reactions: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Oxidation Reactions: The thiol groups formed from the reduction can be oxidized back to disulfides.
Common reagents used in these reactions include DTT, TCEP, and various amine-containing compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt is widely used in scientific research, particularly in:
Proteomics: It is used for labeling and cross-linking proteins to study protein-protein interactions.
Molecular Biology: The compound is used in the modification of biomolecules for various assays and experiments.
Industry: The compound is used in the development of biosensors and other biotechnological applications.
Mechanism of Action
The compound exerts its effects primarily through its amine-reactive sulfosuccinimidyl group, which forms stable amide bonds with primary amines on proteins and other biomolecules. This cross-linking ability allows for the stabilization of protein complexes and the modification of biomolecules for various applications. The disulfide bond can be reduced and re-oxidized, providing a reversible linkage that is useful in dynamic studies of protein interactions .
Comparison with Similar Compounds
Similar compounds include other biotinylated cross-linkers and amine-reactive reagents, such as:
Sulfo-NHS-Biotin: Another amine-reactive biotinylation reagent.
BMCC (1,4-Bis(maleimido)butane): A bifunctional cross-linker with maleimide groups.
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A heterobifunctional cross-linker with NHS ester and maleimide groups.
2-{N2-[NAlpha-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2’-(N-sulfosuccinimidylcarboxy)ethyl Disulfide Sodium Salt is unique due to its trifunctional nature, combining biotinylation, amine reactivity, and disulfide linkage in a single molecule .
Properties
Molecular Formula |
C45H58N7NaO13S4 |
|---|---|
Molecular Weight |
1056.2 g/mol |
IUPAC Name |
sodium;1-[3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-benzoylbenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C45H59N7O13S4.Na/c53-36(15-5-2-9-22-46-37(54)16-7-6-14-34-40-33(28-66-34)50-45(61)51-40)47-23-10-8-13-32(49-42(58)31-19-17-30(18-20-31)41(57)29-11-3-1-4-12-29)43(59)48-24-26-68-67-25-21-39(56)65-52-38(55)27-35(44(52)60)69(62,63)64;/h1,3-4,11-12,17-20,32-35,40H,2,5-10,13-16,21-28H2,(H,46,54)(H,47,53)(H,48,59)(H,49,58)(H2,50,51,61)(H,62,63,64);/q;+1/p-1/t32-,33-,34-,35?,40-;/m0./s1 |
InChI Key |
WBYSPXNIORHJDG-RGMAEGJJSA-M |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCC[C@@H](C(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)NC(=O)N2.[Na+] |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)C(CCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benz[a]anthracene-13C6](/img/structure/B13859225.png)
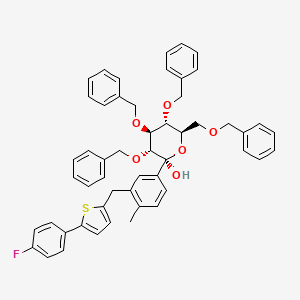
![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)
